(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound featuring a morpholine ring, a piperidine ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized from catechol and formaldehyde under acidic conditions.
Acryloylation: The benzo[d][1,3]dioxole derivative is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the acryloylated intermediate.
Piperidine ring formation: The intermediate is then reacted with piperidine under reflux conditions.
Morpholine-3,5-dione formation: Finally, the compound is cyclized with morpholine-3,5-dione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzo[d][1,3]dioxole moiety, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione would depend on its specific application. Generally, the benzo[d][1,3]dioxole moiety can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine and morpholine rings may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis-benzo(1,3)dioxol-5-yl-ethane-1,2-diol
- Benzo(1,3)dioxol-5-ylmethylene-methyl-amine
- 1-Benzo(1,3)dioxol-5-ylmethyl-3-(3-trifluoromethyl-phenyl)-urea
Uniqueness
(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is unique due to its combination of a benzo[d][1,3]dioxole moiety with both piperidine and morpholine rings. This structural complexity provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from simpler analogs.
Properties
IUPAC Name |
4-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c22-17(4-2-13-1-3-15-16(9-13)27-12-26-15)20-7-5-14(6-8-20)21-18(23)10-25-11-19(21)24/h1-4,9,14H,5-8,10-12H2/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAYYMKZYPTVDZ-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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